Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate
Description
Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate is a heterocyclic compound featuring a pyrrolo[2,1-b]thiazole core with a methyl ester group at position 2 and an ethyl substituent at position 2.
Properties
Molecular Formula |
C10H11NO2S |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
methyl 3-ethylpyrrolo[2,1-b][1,3]thiazole-2-carboxylate |
InChI |
InChI=1S/C10H11NO2S/c1-3-7-9(10(12)13-2)14-8-5-4-6-11(7)8/h4-6H,3H2,1-2H3 |
InChI Key |
BTVDHBWFTRMFHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=CC=CN21)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethylpyrrole with thioamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have demonstrated that compounds containing the pyrrolo[2,1-b]thiazole moiety exhibit significant anticancer properties. For instance, derivatives of methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate have been synthesized and tested against various cancer cell lines, including breast cancer (MCF7) and liver cancer (HepG2). The structure-activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring enhance anti-proliferative efficacy.
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | MCF7 | 0.5 |
| This compound | HepG2 | 0.8 |
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways involved in cell proliferation and survival. Molecular docking studies have suggested strong interactions with target proteins such as Glypican-3, which is implicated in liver cancer progression .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro studies have shown that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest potential applications in developing new antimicrobial agents to combat antibiotic-resistant strains .
Neuropharmacological Applications
The compound has been investigated for its neuropharmacological properties, particularly as a potential treatment for neurological disorders such as epilepsy and anxiety. Preliminary studies indicate that derivatives of this compound exhibit anticonvulsant activity in animal models.
Case Study: Anticonvulsant Activity
In a study assessing the anticonvulsant effects of various thiazole derivatives, this compound displayed a median effective dose significantly lower than conventional anticonvulsants like ethosuximide .
Material Science Applications
Beyond medicinal chemistry, this compound has potential applications in material science. Its unique chemical structure allows it to be used as a building block in synthesizing novel polymers and materials with desirable properties such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Core Heterocyclic Systems
- Pyrrolo[2,1-b]thiazole vs. This may reduce interactions with polar enzyme active sites compared to imidazo-thiazole derivatives, which show potent COX-2 inhibition (IC50 0.08–0.16 µM) .
Substituent Effects
- Ethyl vs. Methyl Groups: Methyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate (CAS 1017242-70-4, ) features a methyl group at position 3, whereas the target compound has an ethyl substituent.
- Bromo Substituents :
Ethyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate () introduces a bromine atom at position 5, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, the target compound’s unsubstituted positions may limit synthetic versatility but reduce steric hindrance for target binding .
Ester Groups
- Methyl vs. Ethyl Esters: The methyl ester in the target compound may confer faster hydrolysis rates compared to ethyl esters (e.g., ), influencing bioavailability. Ethyl esters generally exhibit slower metabolic cleavage, as seen in prodrugs like tenofovir alafenamide .
Physicochemical and Spectroscopic Properties
- Melting Points :
Related compounds, such as methyl 5-((morpholine-4-carbonyl)thio)-6-phenylimidazo[2,1-b]thiazole-2-carboxylate, exhibit melting points of 174.9–177.5°C (). The target compound’s melting point is likely comparable due to structural similarities. - Mass Spectrometry :
HRMS data for analogs (e.g., m/z 346.0679 for C16H16N3O2S2<sup>+</sup>, ) provide benchmarks for characterizing the target’s molecular ion.
Biological Activity
Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a unique heterocyclic structure that contributes to its biological properties. The thiazole and pyrrole rings are known for their roles in various biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that derivatives of the pyrrolo-thiazole structure exhibit significant antimicrobial activity against various strains of bacteria and fungi. For instance, compounds with similar structures have demonstrated effectiveness against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus .
| Compound | Activity | Target Organism |
|---|---|---|
| This compound | Antimicrobial | Various bacteria |
| Similar derivatives | Antitubercular | Mycobacterium tuberculosis |
Anticancer Properties
The compound has also shown promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit cellular proliferation in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and survival .
Case Study: ERK5 Inhibition
A notable study investigated the inhibition of the ERK5 pathway by related compounds. It was found that certain analogs could inhibit ERK5 with an IC50 value of approximately 77 nM, suggesting a potential role in cancer therapy .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic viability. Key parameters include:
| Parameter | Value |
|---|---|
| Clearance (Cl) | 14 mL/min/kg |
| Volume of Distribution (Vd) | 0.6 L/kg |
| Half-life (t1/2) | 80 min |
| Oral Bioavailability (F) | 42% |
These parameters indicate that the compound has a moderate clearance rate and reasonable bioavailability, which are favorable for oral administration .
The biological activity of this compound is largely attributed to its interactions with specific cellular targets:
- Kinase Inhibition : The compound may act as an inhibitor of certain kinases involved in tumor progression.
- Cell Cycle Modulation : It has been observed to influence cell cycle regulation, leading to reduced proliferation in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
